2-Pyridinemethanol, 4-ethenyl-
Description
Contextualization within Pyridine (B92270) Derivatives and Ethenyl-Substituted Heterocycles
Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with a history stretching back to its initial isolation from coal tar. Current time information in Bangalore, IN. The pyridine ring is a fundamental structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. Current time information in Bangalore, IN. The nitrogen atom in the pyridine ring imparts a basic character and allows for a variety of chemical transformations, making pyridine derivatives essential building blocks in organic synthesis. Current time information in Bangalore, IN.
Ethenyl-substituted heterocycles, particularly vinylpyridines, are of significant interest due to the reactivity of the vinyl group. This functional group can readily undergo polymerization and participate in various addition reactions, making these compounds valuable monomers for the creation of functional polymers and materials. google.comnih.gov The combination of a pyridine ring and an ethenyl group in a single molecule, as seen in 2-Pyridinemethanol (B130429), 4-ethenyl-, results in a compound with dual reactivity, capable of serving as a versatile synthon for more complex architectures.
Significance of Multifunctional Building Blocks in Organic Synthesis and Materials Science
Multifunctional building blocks are organic compounds that possess two or more reactive functional groups. scispace.com These molecules are highly prized in organic synthesis because they allow for the construction of complex molecular frameworks in a more efficient and controlled manner. scispace.com By having multiple reaction sites, a single building block can be used to introduce several desired functionalities into a target molecule, often reducing the number of synthetic steps required.
In materials science, multifunctional building blocks are crucial for the design of advanced materials with tailored properties. For example, a molecule with both a polymerizable group and a metal-coordinating ligand can be used to create metallopolymers with interesting catalytic, electronic, or magnetic properties. The ability of 2-Pyridinemethanol, 4-ethenyl- to act as both a ligand (via the pyridine nitrogen and hydroxyl oxygen) and a monomer (via the ethenyl group) makes it a prime candidate for the development of such functional materials. acs.org
Historical Development and Emerging Research Trajectories of 2-Pyridinemethanol, 4-ethenyl-
The synthesis of substituted pyridines has a rich history, with foundational methods such as the Hantzsch pyridine synthesis (1881) and the Kröhnke pyridine synthesis providing early access to this important class of heterocycles. chembk.comCurrent time information in Bangalore, IN. Over the years, numerous other methods have been developed to create a wide variety of substituted pyridines. matrix-fine-chemicals.comnih.gov
While a specific historical development timeline for 2-Pyridinemethanol, 4-ethenyl- is not extensively documented, its conceptual origins lie in the broader field of pyridine functionalization. The synthesis of such a molecule would likely involve modern synthetic techniques that allow for precise control over the introduction of multiple functional groups onto the pyridine ring.
Emerging research trajectories for a molecule like 2-Pyridinemethanol, 4-ethenyl- are likely to focus on its application in several key areas:
Functional Polymers: The ethenyl group allows for the incorporation of this molecule into polymer chains, either as a monomer or a comonomer. nih.gov The resulting polymers would be decorated with pyridylmethanol units, which could then be used for metal coordination, catalysis, or as sites for further chemical modification. nih.govgoogle.com
Coordination Chemistry: The pyridylmethanol moiety is an excellent ligand for a variety of metal ions. acs.org This allows for the synthesis of metal complexes with potential applications in catalysis, sensing, and materials science. The ethenyl group could be used to immobilize these complexes onto a polymer support or to create larger, supramolecular assemblies.
Medicinal Chemistry: Pyridine derivatives are prevalent in pharmaceuticals. While no specific biological activity has been reported for 2-Pyridinemethanol, 4-ethenyl-, its structure suggests it could be a valuable intermediate for the synthesis of more complex drug candidates.
Interactive Data Tables
The following tables provide physical and chemical property data for the closely related compounds 2-Pyridinemethanol and 4-Vinylpyridine (B31050), which represent the two key functional components of 2-Pyridinemethanol, 4-ethenyl-.
Table 1: Properties of 2-Pyridinemethanol
| Property | Value | Reference |
|---|---|---|
| CAS Number | 586-98-1 | sigmaaldrich.com |
| Molecular Formula | C₆H₇NO | sigmaaldrich.com |
| Molecular Weight | 109.13 g/mol | sigmaaldrich.com |
| Boiling Point | 112-113 °C at 16 mmHg | prepchem.com |
| Density | 1.131 g/mL at 25 °C | prepchem.com |
| Refractive Index | n20/D 1.543 | prepchem.com |
Table 2: Properties of 4-Vinylpyridine
| Property | Value | Reference |
|---|---|---|
| CAS Number | 100-43-6 | google.com |
| Molecular Formula | C₇H₇N | google.com |
| Molecular Weight | 105.14 g/mol | google.com |
| Boiling Point | 65 °C at 15 mmHg | google.com |
| Density | 0.976 g/mL at 25 °C | google.com |
| Refractive Index | n20/D 1.550 | google.com |
Detailed Research Findings
While specific research focused solely on 2-Pyridinemethanol, 4-ethenyl- is limited, the broader research on its constituent parts provides a strong indication of its potential.
A plausible synthetic route to 2-Pyridinemethanol, 4-ethenyl- could involve the initial synthesis of a suitable precursor, such as 2-chloro-4-vinylpyridine, followed by a nucleophilic substitution reaction to introduce the hydroxymethyl group. A similar strategy has been reported for the synthesis of (E)-5-chloro-α-[2-(4-chlorophenyl)ethenyl]-2-methoxy-3-pyridinemethanol, where a lithiated pyridine derivative is reacted with an aldehyde. mdpi.com Alternatively, one could start with 4-vinylpyridine and introduce a hydroxymethyl group at the 2-position through a directed metallation-functionalization sequence.
The utility of the pyridylmethanol group as a ligand is well-established. For example, 2-pyridinemethanol has been used to synthesize copper(II) complexes that exhibit interesting magnetic and biological properties. acs.org It is reasonable to expect that 2-Pyridinemethanol, 4-ethenyl- could form similar complexes, with the added functionality of the ethenyl group allowing for their incorporation into polymeric materials.
The polymerization of vinylpyridines is a mature field, with various methods available to produce well-defined polymers. nih.govmdpi.com Poly(4-vinylpyridine) can be readily synthesized and has been used as a scaffold for creating functional materials, for instance, through quaternization of the pyridine nitrogen. mdpi.com Grafting 4-vinylpyridine onto other polymer backbones has also been shown to impart pH-responsive properties. google.com These findings suggest that 2-Pyridinemethanol, 4-ethenyl- could be a valuable monomer for creating smart materials that respond to changes in their environment.
Structure
2D Structure
3D Structure
Properties
CAS No. |
196094-04-9 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.166 |
IUPAC Name |
(4-ethenylpyridin-2-yl)methanol |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-4-9-8(5-7)6-10/h2-5,10H,1,6H2 |
InChI Key |
ZJJMMRSZOLQDRJ-UHFFFAOYSA-N |
SMILES |
C=CC1=CC(=NC=C1)CO |
Synonyms |
2-Pyridinemethanol,4-ethenyl-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Pyridinemethanol, 4 Ethenyl
Strategic Approaches to the Pyridine (B92270) Core with Functionalization
The synthesis of the core structure of 2-Pyridinemethanol (B130429), 4-ethenyl- requires careful consideration of the introduction and compatibility of the hydroxymethyl and ethenyl functional groups. The following subsections detail established methods for the synthesis of the functionalized pyridine ring.
Derivatization from Picolines and Related Pyridine Precursors
A common and cost-effective strategy for the synthesis of pyridinemethanols begins with picolines (methylpyridines). For the synthesis of 2-pyridinemethanol, 2-picoline is a typical starting material. The methyl group can be functionalized to the desired hydroxymethyl group through a multi-step process.
One established method involves the oxidation of 2-picoline to 2-picoline N-oxide, followed by rearrangement and hydrolysis. expresspolymlett.commdpi.comgoogle.com The process generally follows these steps:
N-Oxidation: 2-picoline is treated with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form 2-picoline N-oxide.
Rearrangement: The N-oxide is then reacted with acetic anhydride. This results in a rearrangement to form 2-acetoxymethylpyridine.
Hydrolysis: The final step is the hydrolysis of the acetate (B1210297) ester, typically under basic conditions (e.g., with sodium hydroxide (B78521) or potassium hydroxide), to yield 2-pyridinemethanol. expresspolymlett.commdpi.com
This method is advantageous due to the ready availability of 2-picoline and the generally high yields of the individual steps.
Another approach to functionalized pyridinemethanols is the reduction of corresponding pyridine carboxylic acids or their esters. For instance, (2-Amino-pyridin-4-yl)-methanol can be synthesized from methyl 2-aminoisonicotinate via reduction with a strong reducing agent like lithium aluminum hydride.
Alkylation Reactions of Hydroxypyridines and Pyridinemethanols
Alkylation reactions of hydroxypyridines and pyridinemethanols are also a viable route for introducing functional groups. While not a direct method for synthesizing the core of 2-pyridinemethanol itself, these reactions are crucial for further derivatization. For example, 2-pyridinemethanol can be alkylated with epoxides in the presence of Lewis acid catalysts to form ether derivatives. semanticscholar.orgwikipedia.org This highlights the reactivity of the hydroxyl group, which must be considered in a multi-step synthesis.
Introduction and Manipulation of the Ethenyl Moiety at the 4-Position
The introduction of the ethenyl (vinyl) group at the 4-position of the pyridine ring is a key step in the synthesis of the target molecule. Several modern synthetic methods can be employed to achieve this transformation.
Condensation Reactions for Ethenyl Group Formation
Condensation reactions provide a classical approach to forming the ethenyl group. One such method is the reaction of 4-methylpyridine (B42270) with formaldehyde (B43269) to produce 4-vinylpyridine (B31050). wikipedia.orggoogle.com This reaction proceeds through the formation of a 4-(2-hydroxyethyl)pyridine intermediate, which is then dehydrated to form the vinyl group.
A more versatile and widely used laboratory-scale method is the Wittig reaction . organic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. In the context of synthesizing 2-Pyridinemethanol, 4-ethenyl-, a plausible route would involve the synthesis of a 4-formyl-2-pyridinemethanol precursor. The aldehyde group at the 4-position can then be converted to the ethenyl group using the Wittig reagent, such as methyltriphenylphosphonium (B96628) bromide and a strong base. A modern variation involves a 4-selective pyridine alkylation via a Wittig olefination of dearomatized pyridylphosphonium ylides. nih.govresearchgate.net
Palladium-catalyzed cross-coupling reactions are also powerful tools for the formation of the C-C bond of the ethenyl group. These include:
Heck Reaction: This reaction couples an alkene with an aryl or vinyl halide. researchgate.netresearchgate.netorganic-chemistry.org A 4-halopyridine derivative could be coupled with ethylene (B1197577) or a vinylboronic acid derivative.
Suzuki Coupling: This involves the reaction of an organoboron compound with a halide. expresspolymlett.commdpi.comsemanticscholar.orgnih.govnih.gov A 4-halopyridine could be reacted with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base.
Stille Coupling: This reaction couples an organotin compound with a halide. wikipedia.org A 4-halopyridine could be coupled with a vinylstannane.
The choice of coupling reaction often depends on the availability of starting materials and the functional group tolerance of the reaction conditions.
Finally, the dehydration of a 4-(1-hydroxyethyl)pyridine derivative is a direct method to form the ethenyl group. The precursor, 4-(1-hydroxyethyl)pyridine, is commercially available and can be synthesized by the reaction of 4-pyridinecarboxaldehyde (B46228) with a methyl Grignard reagent. thermofisher.com
Mechanistic Considerations for Regioselective Ethenylation
Achieving regioselectivity, i.e., the introduction of the ethenyl group specifically at the 4-position, is crucial. In the case of starting from a pre-functionalized pyridine ring, the directing effects of the existing substituents play a significant role.
For palladium-catalyzed cross-coupling reactions, the regioselectivity is determined by the position of the halide on the pyridine ring. Thus, starting with a 4-halo-2-(hydroxymethyl)pyridine (or a protected version) would ensure the introduction of the vinyl group at the desired position.
In the case of the Wittig reaction, the regioselectivity is determined by the position of the aldehyde group on the precursor molecule. Therefore, the synthesis of 4-formyl-2-pyridinemethanol is a key intermediate step.
Functional Group Transformations on 2-Pyridinemethanol, 4-ethenyl-
Once 2-Pyridinemethanol, 4-ethenyl- is synthesized, its functional groups can be further manipulated to create a variety of derivatives.
The hydroxymethyl group at the 2-position can undergo several transformations:
Oxidation: The primary alcohol can be oxidized to an aldehyde (2-pyridinecarboxaldehyde) or a carboxylic acid (picolinic acid) using appropriate oxidizing agents. cardiff.ac.ukcardiff.ac.uk
Esterification/Etherification: The alcohol can be converted to esters or ethers through reaction with acyl chlorides, anhydrides, or alkyl halides.
Halogenation: The hydroxyl group can be replaced by a halogen, for example, by treatment with thionyl chloride to yield 2-(chloromethyl)pyridine (B1213738).
The ethenyl group at the 4-position offers a range of possible reactions:
Reduction: The double bond can be hydrogenated to an ethyl group, yielding 2-Pyridinemethanol, 4-ethyl-.
Oxidation: The double bond can be cleaved by ozonolysis to yield a 4-formylpyridine derivative, or it can be dihydroxylated to form a diol.
Polymerization: 4-vinylpyridine is a known monomer for the production of specialty polymers. The presence of the hydroxymethyl group could influence the polymerization process and the properties of the resulting polymer. acs.org
Addition Reactions: The double bond can undergo various addition reactions, such as hydrohalogenation or hydration.
The pyridine ring itself can also undergo further functionalization, such as N-oxidation or quaternization, although the existing substituents will influence the reactivity and regioselectivity of these reactions.
Alcohol Group Modifications: Oxidation, Esterification, and Etherification
The primary alcohol group in 2-Pyridinemethanol, 4-ethenyl- can undergo several key transformations:
Oxidation: The alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid. For instance, platinum-based heterogeneous catalysts have been shown to be effective in the aerobic oxidation of benzylic alcohols to aldehydes and carboxylic acids. nih.govacs.org This transformation is a crucial step in the synthesis of various derivatives.
Esterification: The alcohol group readily reacts with carboxylic acids or their derivatives to form esters. This reaction, often catalyzed by an acid, is a common method for introducing a wide range of functional groups. organic-chemistry.orgkhanacademy.org For example, the esterification of pyridine carboxylic acids can be achieved by reacting them with alkanols in the presence of an inert solvent and a sulfonic acid catalyst. google.com
Etherification: The formation of ethers from the alcohol group can be accomplished through various methods, such as the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.
These modifications of the alcohol group are fundamental in tailoring the properties and applications of 2-Pyridinemethanol, 4-ethenyl- derivatives.
Ethenyl Group Reactions: Addition and Polymerization Initiation
The ethenyl (vinyl) group imparts reactivity towards addition and polymerization reactions. polysciences.com
Addition Reactions: The double bond of the ethenyl group can undergo various addition reactions. For instance, poly(4-vinylpyridine) complexes with bromine and bromine chloride can act as reactive polymers in addition reactions. acs.org Electrophilic addition reactions are also possible, expanding the synthetic utility of this functional group. acs.org
Polymerization Initiation: 4-Vinylpyridine, a closely related compound, readily undergoes polymerization. polysciences.com This polymerization can be initiated by free-radical mechanisms. polysciences.com The resulting polymers, such as poly(4-vinylpyridine), have applications in areas like surface modification and the development of functional materials. mdpi.com The polymerization can also proceed via anionic or RAFT (Reversible Addition-Fragmentation chain Transfer) mechanisms, allowing for the synthesis of well-defined polymers and block copolymers. acs.orgrsc.orgnih.gov
| Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|
| Addition | The double bond of the ethenyl group undergoes addition of various electrophiles and radicals. | Bromine, Bromine Chloride, Acids |
| Polymerization | The monomer can polymerize to form poly(4-vinylpyridine) and related polymers. | Free-radical initiators, Anionic initiators, RAFT agents |
Pyridine Nitrogen Reactivity: Protonation, Alkylation, and N-Oxidation
The nitrogen atom in the pyridine ring is a site of significant chemical activity.
Protonation: As a basic nitrogen heterocycle, the pyridine nitrogen can be readily protonated by acids. The pKa of 4-vinylpyridine is approximately 5.62, indicating it will exist in a partially protonated form in acidic conditions. nih.gov This property is crucial for its behavior in biological and environmental systems. The protonation of poly(2-vinylpyridine) has been studied, showing that the extent of protonation is pH-dependent. researchgate.net
Alkylation: The lone pair of electrons on the pyridine nitrogen allows for alkylation reactions with alkyl halides or other electrophiles, leading to the formation of pyridinium (B92312) salts. acs.org This quaternization can significantly alter the physical and chemical properties of the molecule and its polymers. mdpi.comnih.govyoutube.com
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. guidechem.com Poly(4-vinylpyridine N-oxide) is a known polymer derived from the N-oxidation of the monomer followed by polymerization. guidechem.comechemi.comalfa-chemistry.comchemicalbook.com This modification enhances the hydrogen-bonding capabilities and can be used to tune the electronic properties of the pyridine ring.
Advanced Synthetic Strategies for 2-Pyridinemethanol, 4-ethenyl- and its Analogues
Modern synthetic chemistry offers sophisticated methods for the preparation of 2-Pyridinemethanol, 4-ethenyl- and its derivatives, enabling greater efficiency and control over the molecular architecture.
Copper-Catalyzed Tandem Oxidative Coupling–Rearrangement Approaches to Pyridinemethyl Esters
Copper-catalyzed reactions have emerged as powerful tools in organic synthesis. Efficient methods for synthesizing polyfunctional pyridines have been developed through copper-catalyzed oxidative coupling reactions. acs.orgnih.gov For instance, copper-catalyzed aerobic oxidative C-N coupling between 2-aminopyridine (B139424) and terminal alkynes has been reported. researchgate.netrsc.org Furthermore, copper-catalyzed oxidative decarboxylative coupling of aryl acetic acids with oxime acetates provides an efficient route to 2,4,6-triphenyl pyridines. rsc.org These methodologies could potentially be adapted for the synthesis of pyridinemethyl esters from precursors related to 2-Pyridinemethanol, 4-ethenyl-.
Biocatalytic Pathways for Chiral Pyridinemethanol Derivatives
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. The reduction of prochiral ketones to chiral alcohols is a well-established biocatalytic transformation. nih.gov Enzymes such as alcohol dehydrogenases and ketoreductases are widely used for this purpose, often exhibiting high enantioselectivity. researchgate.netgeorgiasouthern.edu The reduction of 2-pyridyl ketones can be achieved using biocatalytic methods, providing access to chiral pyridinemethanol derivatives. researchgate.net These enzymatic approaches are attractive for producing enantiomerically pure forms of substituted pyridinemethanols, which are valuable intermediates in the pharmaceutical industry. nih.govgeorgiasouthern.edu
| Strategy | Description | Advantages | Potential Application |
|---|---|---|---|
| Copper-Catalyzed Coupling | Formation of C-C and C-N bonds through oxidative coupling reactions. | High efficiency, good functional group tolerance. | Synthesis of complex pyridine derivatives and pyridinemethyl esters. |
| Biocatalysis | Use of enzymes to perform stereoselective transformations. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Production of chiral pyridinemethanol derivatives. |
Heterogeneous Catalysis for Nitrile Synthesis from Pyridinemethanol Precursors
The conversion of primary alcohols to nitriles is a valuable transformation in organic synthesis. acs.org Heterogeneous catalysis provides a robust and recyclable system for this conversion. Platinum-based heterogeneous catalysts have been successfully employed for the aerobic oxidative coupling of alcohols and ammonia (B1221849) to synthesize nitriles. nih.govacs.org This method involves a tandem oxidation process where the alcohol is first oxidized to an aldehyde, which then reacts with ammonia to form an imine, followed by further dehydrogenation to the nitrile. nih.gov Nickel-based catalysts have also been shown to be effective for the oxidant-free conversion of alcohols to nitriles. rsc.org These catalytic systems offer a direct and atom-economical route for converting pyridinemethanol precursors into the corresponding pyridyl nitriles. pkusz.edu.cn
Selective Chlorination Studies of Pyridine Methanols
The selective chlorination of pyridine methanols is a critical transformation in synthetic organic chemistry, providing valuable intermediates for the synthesis of pharmaceuticals and other fine chemicals. The primary challenge in the chlorination of compounds like 2-Pyridinemethanol, 4-ethenyl- lies in achieving high selectivity for the hydroxyl group while preserving the reactive ethenyl (vinyl) substituent. This section details the research findings concerning the selective chlorination of the hydroxyl group in pyridine methanols, with a focus on methodologies applicable to unsaturated substrates.
The conversion of alcohols to alkyl chlorides is a fundamental reaction, often accomplished using reagents like thionyl chloride (SOCl₂). The reaction of alcohols with thionyl chloride typically proceeds via the formation of a chlorosulfite intermediate. The subsequent substitution of the chlorosulfite group by a chloride ion can occur through two primary mechanisms: SN2 (bimolecular nucleophilic substitution) or SNi (internal nucleophilic substitution).
The addition of a base, such as pyridine, is known to influence the reaction mechanism. In the presence of pyridine, the reaction generally proceeds with an inversion of stereochemistry, characteristic of an SN2 pathway. Pyridine neutralizes the hydrochloric acid generated during the reaction and can also react with the chlorosulfite intermediate, leading to the formation of a pyridinium salt. This intermediate is then susceptible to a backside attack by the chloride ion. masterorganicchemistry.com
Conversely, in the absence of a base, the reaction often proceeds with retention of stereochemistry through an SNi mechanism, where the chloride is delivered from the chlorosulfite intermediate itself. masterorganicchemistry.com
For a primary alcohol like 2-Pyridinemethanol, 4-ethenyl-, where stereochemistry at the carbinol center is not a factor, the choice of conditions can still be crucial to avoid side reactions. The vinyl group is a potential site for unwanted addition reactions, particularly under acidic conditions. Therefore, careful selection of the chlorinating agent and reaction conditions is paramount.
Studies on the chlorination of substituted pyridine methanols have explored various reagents and conditions to optimize the yield of the desired 2-(chloromethyl)pyridine derivatives. Thionyl chloride remains a widely used reagent for this transformation. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or toluene. The use of catalytic amounts of N,N-dimethylformamide (DMF) can also facilitate the reaction through the formation of the Vilsmeier-Haack reagent, which is a more reactive chlorinating agent. reddit.comcommonorganicchemistry.com
An alternative approach that has been investigated is the use of tosyl chloride (TsCl). While tosyl chloride is typically used to form tosylates from alcohols, under certain conditions, it can lead to the formation of the corresponding chloride. This is particularly observed with benzylic and pyridylic alcohols. The reaction is thought to proceed through the formation of a tosylate intermediate, which is then displaced by chloride ions present in the reaction mixture. researchgate.net
The following table summarizes typical conditions and outcomes for the chlorination of pyridine methanols based on established methodologies. While specific data for 2-Pyridinemethanol, 4-ethenyl- is not detailed in the provided sources, the table reflects general findings for analogous substrates.
Table 1: Methodologies for the Chlorination of Pyridine Methanols
| Reagent | Base/Catalyst | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| SOCl₂ | Pyridine | CH₂Cl₂ | 0 °C to reflux | Formation of 2-(chloromethyl)pyridine via SN2 mechanism. masterorganicchemistry.com |
| SOCl₂ | None | Toluene | Reflux | Formation of 2-(chloromethyl)pyridine via SNi mechanism. |
| SOCl₂ | DMF (cat.) | Toluene | Reflux | Enhanced reaction rate for the formation of 2-(chloromethyl)pyridine. reddit.com |
| TsCl | Pyridine | CH₂Cl₂ | Room Temp. | Potential for formation of 2-(chloromethyl)pyridine instead of the tosylate. researchgate.net |
In the context of 2-Pyridinemethanol, 4-ethenyl-, the key to a successful selective chlorination is the careful control of the reaction to prevent polymerization or addition reactions at the vinyl group. The use of milder conditions, such as lower temperatures and the slow addition of the chlorinating agent, would likely be beneficial. The presence of a base like pyridine can help to scavenge any generated HCl, which could otherwise promote side reactions with the ethenyl moiety.
Further research would be necessary to optimize the selective chlorination of 2-Pyridinemethanol, 4-ethenyl- and fully characterize the resulting 4-ethenyl-2-(chloromethyl)pyridine. This would involve a systematic study of different chlorinating agents, solvents, temperatures, and the impact of various bases and catalysts to maximize the yield and purity of the desired product.
Coordination Chemistry and Ligand Design Incorporating 2 Pyridinemethanol, 4 Ethenyl Motifs
Chelation and Binding Modes of the Pyridine (B92270) Nitrogen and Hydroxymethyl Group
The coordination behavior of 2-Pyridinemethanol (B130429), 4-ethenyl- is primarily dictated by the interplay between the pyridine nitrogen and the oxygen of the hydroxymethyl group. These two donor atoms can coordinate to a metal center in several ways, leading to a variety of coordination modes and complex geometries.
The pyridine nitrogen of 2-Pyridinemethanol, 4-ethenyl- can act as a simple monodentate donor, similar to pyridine itself. mdpi.com In this mode, the hydroxymethyl group may not be involved in direct coordination to the metal center but can participate in supramolecular assembly through hydrogen bonding. worktribe.com
More commonly, the ligand acts as a bidentate chelating agent, coordinating to a single metal center through both the pyridine nitrogen and the deprotonated oxygen of the hydroxymethyl group to form a stable five-membered chelate ring. researchgate.netrsc.orgmostwiedzy.pl This bidentate N,O-coordination is a well-established binding mode for related 2-pyridinemethanol ligands. rsc.orgmostwiedzy.pl The formation of such a chelate ring enhances the thermodynamic stability of the resulting complex, a phenomenon known as the chelate effect.
While the ligand itself is inherently bidentate, the possibility of forming polydentate structures exists through bridging interactions. For instance, the deprotonated hydroxymethyl group can bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes. rsc.org In such arrangements, the ligand effectively acts as a bridging bidentate or even a tridentate ligand if both the nitrogen and the bridging oxygen are considered in relation to different metal centers. The steric hindrance from the ethenyl group may, however, limit the formation of higher-order polynuclear structures.
The ethenyl group at the 4-position of the pyridine ring exerts both steric and electronic influences on the coordination chemistry of 2-Pyridinemethanol, 4-ethenyl-.
Steric Effects: The presence of the ethenyl group introduces steric bulk, which can influence the coordination geometry around the metal center. This steric hindrance may prevent the adoption of certain coordination numbers or geometries that would otherwise be favored with a less bulky ligand. For example, it might favor the formation of complexes with lower coordination numbers or distorted geometries to accommodate the spatial demands of the ethenyl group. It has been suggested that the ethenyl group can sterically hinder the dimerization of copper(II) complexes.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with 2-Pyridinemethanol, 4-ethenyl- typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, to elucidate their detailed structural features.
Complexes of 2-Pyridinemethanol, 4-ethenyl- with several first-row and second-row transition metals have been explored.
Copper(II) Complexes: Copper(II) readily forms complexes with pyridine-based ligands. rsc.orgnih.govnih.gov With 2-pyridinemethanol derivatives, copper(II) can form mononuclear, dinuclear, or polynuclear structures. researchgate.netrsc.orgmostwiedzy.pl For 2-Pyridinemethanol, 4-ethenyl-, the formation of dimeric Cu(II) complexes has been reported. The coordination geometry around the copper(II) center in such complexes can vary from square planar to distorted square pyramidal or even octahedral, depending on the other ligands present in the coordination sphere. researchgate.netrsc.org
Nickel(II) Complexes: Nickel(II) complexes with pyridine-based ligands can adopt various geometries, including octahedral, square planar, and tetrahedral. mdpi.comnih.gov The reaction of 2-Pyridinemethanol, 4-ethenyl- with nickel(II) salts is expected to yield complexes where the ligand acts as a bidentate N,O-donor. The resulting geometry will be influenced by the stoichiometry and the nature of the counter-anions.
Zinc(II) Complexes: Zinc(II), having a d¹⁰ electronic configuration, exhibits flexible coordination geometry, commonly adopting tetrahedral, square pyramidal, or octahedral arrangements. nih.govlibretexts.org The synthesis of zinc(II) complexes with 2-Pyridinemethanol, 4-ethenyl- would likely result in complexes where the ligand chelates to the zinc(II) center. rsc.orgmdpi.comits.ac.idresearchgate.netnih.govacademie-sciences.fr The coordination environment can be completed by other ligands or solvent molecules.
Cadmium(II) Complexes: Cadmium(II), also a d¹⁰ metal ion, typically forms complexes with higher coordination numbers, often six or seven, with various geometries. mdpi.comnih.govmdpi.comsemanticscholar.orgnih.gov The synthesis of cadmium(II) complexes with 2-Pyridinemethanol, 4-ethenyl- is anticipated to yield coordination polymers or discrete polynuclear species, given cadmium's propensity to form bridged structures. mdpi.comresearchgate.net
A summary of expected coordination behavior is presented in the table below.
| Metal Ion | Expected Coordination Geometries | Potential Structural Motifs |
| Copper(II) | Square planar, Square pyramidal, Octahedral | Mononuclear, Dinuclear (dimeric) |
| Nickel(II) | Octahedral, Square planar, Tetrahedral | Mononuclear |
| Zinc(II) | Tetrahedral, Square pyramidal, Octahedral | Mononuclear, Dinuclear |
| Cadmium(II) | Octahedral, Pentagonal bipyramidal | Polynuclear, Coordination polymers |
The analysis of related complexes reveals that the coordination geometry is highly dependent on the metal ion, the metal-to-ligand ratio, and the presence of other coordinating species. For instance, in copper(II) complexes with similar pyridine-alcohol ligands, both mononuclear and dinuclear structures with bridging ligands have been observed. researchgate.netrsc.org In zinc(II) and cadmium(II) complexes, the formation of supramolecular assemblies through hydrogen bonding or other non-covalent interactions is a common feature. nih.govmdpi.com The hydroxymethyl group of 2-Pyridinemethanol, 4-ethenyl- is a key player in forming such hydrogen-bonded networks, contributing to the stability of the crystal lattice. worktribe.com The ethenyl group can also participate in π-π stacking interactions, further influencing the supramolecular architecture.
The table below summarizes crystallographic data for representative complexes with related pyridine-alcohol ligands, which can serve as a reference for what might be expected for complexes of 2-Pyridinemethanol, 4-ethenyl-.
| Complex | Metal Ion | Coordination Geometry | Key Structural Features |
| [Cu2(2-pymet)4Cl2]Cl2·2H2O | Copper(II) | Distorted Octahedral | Dinuclear, Chloride bridges |
| [Ni(Et2en)2(H2O)2]Cl2 | Nickel(II) | Octahedral | Mononuclear, Aqua ligands |
| [Zn(AcTsc)2] | Zinc(II) | Distorted Octahedral | Mononuclear, Bidentate ligands |
| [CdI2(C14H13N)2] | Cadmium(II) | Tetrahedral | Mononuclear |
(Data derived from studies on related pyridine-based ligands and serve as illustrative examples)
Catalytic Applications of Metal Complexes Derived from 2-Pyridinemethanol, 4-ethenyl-
The metal complexes of 2-Pyridinemethanol, 4-ethenyl- have potential applications in homogeneous catalysis. mdpi.com The combination of a tunable metal center and a versatile ligand scaffold allows for the design of catalysts for a variety of organic transformations. The presence of the ethenyl group offers a unique handle for immobilizing the catalytic complex onto a solid support, which can facilitate catalyst recovery and reuse.
The catalytic activity of such complexes would be influenced by several factors, including the nature of the metal ion, the coordination environment, and the electronic and steric properties of the ligand. For example, the steric hindrance provided by the ethenyl group could influence the selectivity of a catalytic reaction by controlling the access of substrates to the metal center. Furthermore, the electronic properties of the ligand can be fine-tuned to modulate the reactivity of the metal catalyst. mdpi.com While specific catalytic applications for complexes of 2-Pyridinemethanol, 4-ethenyl- are not yet extensively reported, related transition metal complexes with pyridine-alcohol ligands have been investigated in various catalytic processes, including oxidation, reduction, and polymerization reactions. libretexts.orgmdpi.comnih.govresearchgate.net
Metal-Organic Frameworks and Coordination Polymers in Catalysis
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are classes of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org Their high surface area, tunable pore sizes, and the potential for functionalization make them exceptional candidates for heterogeneous catalysis. wikipedia.orgresearchgate.net The incorporation of ligands with active functional groups is a key strategy for designing catalytically active MOFs. rsc.orgacs.org
The 2-Pyridinemethanol, 4-ethenyl- ligand is well-suited for this purpose. The pyridine nitrogen and the hydroxyl group at the 2-position can chelate to metal centers, which can then act as Lewis acid catalytic sites. The removal of solvent molecules from these metal sites can expose them, making them available to interact with substrates. rsc.org
Furthermore, the 4-ethenyl group offers a significant advantage for creating functional materials. It can serve two primary roles:
Direct Polymerization: The vinyl group can participate in polymerization reactions to form coordination polymers where the ligand itself forms the backbone of the polymeric structure.
Post-Synthetic Modification (PSM): In a pre-formed MOF, the vinyl groups pointing into the pores can be chemically modified. This allows for the introduction of a wide range of other catalytic functionalities, such as acidic or basic groups, organocatalysts, or anchoring sites for metal nanoparticles, without altering the underlying framework structure. nih.gov
This dual functionality enables the design of bifunctional or multifunctional catalysts where, for instance, the metal node acts as a Lewis acid and a functional group introduced via the vinyl moiety provides a Brønsted acid or base site. acs.org Such cooperative catalysis within the confined pores of a MOF can lead to enhanced activity and selectivity.
Table 1: Potential Catalytic Roles of Functional Groups in 2-Pyridinemethanol, 4-ethenyl- based MOFs
| Functional Group | Potential Role in Catalysis | Mechanism |
|---|---|---|
| Pyridine-Methanol Moiety | Metal Coordination Site / Lewis Acid Center | Chelates with the metal node of the framework, which can then act as a Lewis acid to activate substrates. |
| 4-Ethenyl (Vinyl) Group | Site for Post-Synthetic Modification | Allows for the covalent attachment of other catalytically active groups (e.g., sulfonic acids, amines) within the MOF pores. |
| 4-Ethenyl (Vinyl) Group | Polymerization Unit | Can be used to form coordination polymers, creating a robust material with integrated catalytic sites. |
Biomimetic Catalyst Systems for Selective Organic Transformations
Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes by creating synthetic molecules that mimic their active sites. Many metalloenzymes utilize metal ions coordinated by amino acid residues containing nitrogen and oxygen donors, such as histidine and aspartate, to perform specific chemical transformations.
The N,O-bidentate chelation motif of 2-Pyridinemethanol, 4-ethenyl- resembles the coordination environment in certain non-heme iron enzymes that feature a 2-His-1-carboxylate facial triad. nih.gov This structural similarity allows for the design of synthetic catalysts that can mimic the function of these enzymes. By coordinating to metal ions like Fe(II), Mn(II), or Cu(II), ligands based on this scaffold can create active sites for selective oxidation reactions, such as hydroxylation or epoxidation, using environmentally benign oxidants like H₂O₂ or O₂. nih.govmdpi.com
The 4-ethenyl group provides a crucial handle for anchoring these biomimetic catalytic units onto solid supports, such as polymers or silica (B1680970), or for incorporating them into larger structures like dendrimers. This immobilization can prevent catalyst dimerization, which often leads to deactivation, and facilitates catalyst recovery and reuse, which are key principles of green chemistry.
Role of Ligand Architecture in Modulating Catalytic Activity and Selectivity
The architecture of a ligand is a critical factor that dictates the behavior of a metal catalyst. Subtle modifications to the ligand's electronic and steric properties can lead to dramatic changes in both catalytic activity and product selectivity. acs.orgtue.nl For ligands based on the 2-Pyridinemethanol, 4-ethenyl- scaffold, several architectural features are key.
Electronic Effects: The pyridine ring is an electron-withdrawing system, which influences the electron density at the coordinated metal center. This, in turn, affects the metal's redox potential and its ability to participate in catalytic cycles, such as those involving oxidative addition and reductive elimination steps. rsc.org The electronic nature of the pyridine ring can be further tuned by introducing other substituents, though in this specific compound, the vinyl group has a relatively modest electronic influence.
Steric Hindrance: Steric bulk around the metal center plays a crucial role in controlling selectivity. The hydroxymethyl group and the 4-ethenyl group impose steric constraints that can influence how a substrate approaches the catalytic site. This can be exploited to achieve regioselectivity or enantioselectivity in reactions. For example, steric hindrance from the ethenyl group could limit certain coordination modes or block access to the metal center, thereby directing the substrate to bind in a specific orientation. nih.gov
Table 2: Influence of Ligand Architecture on Catalysis
| Architectural Feature | Influence on Catalytic Performance | Example Effect |
|---|---|---|
| Pyridine Ring (Electronics) | Modulates electron density and redox potential of the metal center. | Affects rates of key catalytic steps like oxidative addition. rsc.org |
| Hydroxymethyl Group (Sterics) | Creates steric bulk near the metal center. | Influences substrate approach and can favor specific product isomers. |
| 4-Ethenyl Group (Sterics) | Adds steric hindrance distal to the primary coordination site. | Can limit coordination modes and stabilize unusual geometries. |
| N,O-Chelate Bite Angle | Determines the geometry and stability of the metal complex. | Can dictate selectivity between different reaction pathways (e.g., trimerization vs. tetramerization). acs.org |
Sensing and Imaging Applications of 2-Pyridinemethanol, 4-ethenyl- Ligands
The development of chemical sensors, particularly fluorescent probes, for the selective detection of metal ions in biological and environmental systems is a field of major importance. researchgate.netmdpi.com Pyridine-based ligands are frequently employed in the design of these sensors due to their strong and specific coordination properties with a variety of metal ions. rsc.orgresearchgate.net
Development of Metal Ion Probes for Biological Systems
A molecular sensor for metal ions typically consists of two key components: an ionophore (a metal-binding unit) and a signal transducer (often a fluorophore). acs.orgnih.gov The 2-Pyridinemethanol, 4-ethenyl- compound is an ideal scaffold for building such probes.
Ionophore: The 2-pyridinemethanol portion serves as the ionophore. The nitrogen and oxygen atoms form a specific binding pocket that can selectively chelate with target metal ions such as Zn(II), Cu(II), or Fe(II)/Fe(III). mdpi.comrsc.org The selectivity is governed by the principles of coordination chemistry, including the hard/soft acid/base (HSAB) principle and the preferred coordination geometry of the metal ion. nih.govworktribe.com
Reactive Handle: The 4-ethenyl group acts as a versatile reactive site. It can be used to covalently attach a fluorophore (a light-emitting molecule) through various chemical reactions. Upon binding of a metal ion to the pyridinemethanol pocket, the electronic properties of the ligand change, which in turn modulates the fluorescence of the attached fluorophore, leading to a "turn-on" or "turn-off" signal. acs.org This reactive handle also allows the probe to be anchored to proteins or integrated into polymer nanoparticles for targeted delivery within cells.
For example, a probe for Zn(II), an essential ion in neurological processes, could be designed by linking a fluorophore like rhodamine or fluorescein (B123965) to the vinyl group. frontiersin.org The binding of Zn(II) to the N,O-chelating site would disrupt quenching mechanisms like photoinduced electron transfer (PET), resulting in a significant increase in fluorescence intensity that can be visualized using fluorescence microscopy. rsc.orgacs.org
Ligand Design Principles for Enhanced Sensitivity and Specificity
The effectiveness of a metal ion probe is determined by its sensitivity (how low a concentration it can detect) and its specificity (how well it distinguishes the target ion from other competing ions). worktribe.combohrium.com The design of ligands based on 2-Pyridinemethanol, 4-ethenyl- can be optimized by considering several fundamental principles.
Selectivity: This is achieved by tailoring the binding site to the specific properties of the target metal ion.
HSAB Principle: The N,O donor set is considered hard/borderline, favoring binding to hard or borderline metal ions like Zn(II), Cu(II), and Fe(III) over softer ions like Hg(II) or Ag(I). mdpi.comworktribe.com
Coordination Geometry: Ligands can be designed to impose a specific coordination geometry (e.g., tetrahedral or octahedral) that is preferred by the target ion but disfavored by others. nih.gov
Steric Effects: The steric bulk of the ligand can be used to prevent larger or smaller ions from fitting into the binding pocket, thereby enhancing selectivity. researchgate.netrsc.org The ethenyl group contributes a defined steric profile to the ligand.
Sensitivity: This is primarily related to the efficiency of the signal transduction mechanism.
Chelation-Enhanced Fluorescence (CHEF): For many fluorophores, coordination to a metal ion increases their structural rigidity, which reduces non-radiative decay pathways and leads to a significant enhancement of fluorescence emission. researchgate.netrsc.org
Photoinduced Electron Transfer (PET): A common strategy involves a fluorophore linked to the ionophore. In the absence of the target metal, an electron transfer from the ionophore quenches the fluorescence. Metal binding lowers the energy of the ionophore's orbitals, preventing PET and turning the fluorescence "on". acs.org
Förster Resonance Energy Transfer (FRET): In more complex systems, binding of a metal ion can change the distance or orientation between a donor and an acceptor fluorophore, modulating the FRET efficiency and providing a ratiometric signal, which is more robust for quantification. nih.govrsc.org
Table 3: Design Principles for 2-Pyridinemethanol, 4-ethenyl- Based Sensors
| Principle | Design Strategy for Enhanced Performance | Relevance of the Ligand's Structure |
|---|---|---|
| Selectivity | Match donor atoms to the target ion's HSAB character. | Hard N,O donors favor hard/borderline metals (e.g., Zn²⁺, Cu²⁺). worktribe.com |
| Impose a specific coordination geometry. | The bidentate N,O-chelate forms a stable 5-membered ring, favoring certain coordination geometries. researchgate.net | |
| Utilize steric hindrance to exclude interfering ions. | The ethenyl group provides a unique steric profile that can be exploited for selective binding. rsc.org | |
| Sensitivity | Choose a fluorophore susceptible to CHEF or PET. | The pyridine-methanol ionophore can effectively control PET to an attached fluorophore upon metal binding. acs.org |
| Ensure rigidification of the system upon metal binding. | Metal chelation by the N,O-moiety increases overall structural rigidity, enhancing fluorescence (CHEF). researchgate.net | |
| Enable ratiometric sensing through FRET mechanisms. | The vinyl group allows for the assembly of more complex FRET-based sensor systems. rsc.org |
Polymer Chemistry and Materials Science Applications of 2 Pyridinemethanol, 4 Ethenyl
Polymerization of the Ethenyl Moiety: Mechanisms and Control
The ethenyl (vinyl) group of 2-Pyridinemethanol (B130429), 4-ethenyl- is the primary site for polymerization, enabling the formation of long polymer chains. The polymerization can proceed through various mechanisms, each offering different levels of control over the final polymer architecture.
Conventional free radical polymerization of vinylpyridine monomers can be initiated using thermal or photochemical methods. For instance, radical homopolymerization of similar vinyl monomers like 4-vinyl guaiacol (B22219) has been initiated using 2,2′-azobis(2-methylpropionitrile) (AIBN). mdpi.com However, conventional radical polymerization often results in polymers with broad molecular weight distributions and limited control over the polymer architecture.
To achieve greater control, controlled radical polymerization (CRP) techniques are employed. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and well-defined end-groups. labinsights.nlmdpi.com
Atom Transfer Radical Polymerization (ATRP) is a powerful CRP technique that utilizes a transition metal complex (e.g., a copper complex with a nitrogen-based ligand) to reversibly activate and deactivate the growing polymer chains. labinsights.nl This process minimizes termination reactions, leading to a "living" polymerization. cmu.eduresearchgate.net For vinylpyridine monomers, ATRP has been successfully used to produce well-defined homopolymers and block copolymers. researchgate.net The choice of initiator, catalyst, and solvent are crucial for a successful ATRP process. labinsights.nl For example, the ATRP of 4-vinylpyridine (B31050) has been achieved using a copper(I) bromide/bipyridine catalyst system. thescipub.com
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is another versatile CRP method that involves a conventional free radical polymerization in the presence of a suitable chain transfer agent (CTA). sigmaaldrich.com Common CTAs include thiocarbonylthio compounds. sigmaaldrich.com RAFT allows for the synthesis of polymers with complex architectures and a high degree of functionality. sigmaaldrich.com This technique has been successfully applied to the polymerization of various vinyl monomers, including those similar in structure to 2-Pyridinemethanol, 4-ethenyl-. mdpi.comnih.gov
The table below summarizes key aspects of these polymerization techniques for vinyl monomers.
| Polymerization Technique | Key Features | Typical PDI |
| Conventional Radical Polymerization | Simple, wide range of monomers. | > 1.5 |
| Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight and architecture, narrow PDI. labinsights.nlthescipub.com | 1.1 - 1.5 researchgate.net |
| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Versatile for various monomers, complex architectures possible. sigmaaldrich.com | ≤ 1.25 nih.gov |
This table provides a general comparison of polymerization techniques.
Copolymerization of 2-Pyridinemethanol, 4-ethenyl- with other vinyl monomers is a key strategy to tailor the properties of the resulting polymer. The pyridine-containing monomer can be copolymerized with a variety of comonomers, such as styrene (B11656), acrylates, and methacrylates, to create materials with enhanced properties. acs.org
Similarly, RAFT polymerization has been used to create block copolymers of poly(2,2,2-trifluoroethyl methacrylate) and poly(4-vinylpyridine) (PTFEMA-b-PVP). mdpi.com These amphiphilic block copolymers have shown potential as dispersants for graphene. mdpi.com
The choice of comonomer and the copolymerization technique allows for the precise control of the copolymer's composition and architecture, leading to a wide range of materials with tailored functionalities.
Synthesis of Functional Polymeric Materials
The presence of the pyridinemethanol group in the monomer unit is central to the functionality of polymers derived from 2-Pyridinemethanol, 4-ethenyl-. This functional group can be incorporated into the polymer backbone or further modified to create a variety of advanced materials.
The polymerization of 2-Pyridinemethanol, 4-ethenyl- directly incorporates the pyridine (B92270) and hydroxyl groups as pendant functionalities along the polymer backbone. mdpi.com The pyridine nitrogen atom can act as a coordination site for metal ions, making these polymers useful in areas like catalysis and metal ion absorption. The hydroxyl group provides a site for hydrogen bonding and can be further functionalized.
The quaternization of the pyridine nitrogen in poly(4-vinylpyridine) with alkyl halides like methyl iodide is a common post-polymerization modification. mdpi.com This process introduces positive charges onto the polymer backbone, creating a polyelectrolyte. mdpi.com The degree of quaternization can be controlled, which in turn influences the polymer's properties, such as its solubility and optical band gap. mdpi.com
The hydroxyl group of the 2-pyridinemethanol moiety offers a reactive site for side-chain functionalization. This allows for the introduction of various chemical groups to tailor the polymer's properties for specific applications. There are two main strategies for introducing functional side chains: polymerization of a pre-functionalized monomer or post-polymerization modification. cmu.edu
Post-polymerization modification involves reacting the hydroxyl groups on the pre-formed polymer with other chemical species. For example, the hydroxyl groups could potentially be esterified or etherified to introduce different functionalities. This approach allows for the creation of a diverse library of functional polymers from a single parent polymer.
The table below illustrates potential side-chain functionalization reactions.
| Reagent | Functional Group Introduced | Potential Property Change |
| Acetic Anhydride | Ester | Increased hydrophobicity |
| Alkyl Halide | Ether | Altered solubility |
| Isocyanate | Urethane | Modified mechanical properties |
This table presents hypothetical functionalization reactions and their potential effects on polymer properties.
Applications in Specialty Polymers and Advanced Materials
Polymers derived from 2-Pyridinemethanol, 4-ethenyl- and related vinylpyridines have a wide range of applications due to their unique combination of properties. The pyridine functionality, in particular, drives many of these applications.
Poly(vinylpyridine)s are used in various applications, including:
Surface modification : For immobilizing atoms or particles. mdpi.com
Electrochemical sensors . mdpi.com
Antibacterial surfaces . mdpi.com
pH-sensitive systems . mdpi.com
Anti-corrosive coatings . mdpi.com
Dye-sensitized solar cells (DSSCs) and light-emitting diodes . mdpi.com
The ability of the pyridine nitrogen to coordinate with metal ions makes these polymers suitable for use as ligands in catalysis and for the extraction of metal ions from solutions. itu.edu.tr For instance, polymers with 2-pyridinemethanol units have been investigated for the synthesis of cyclic carbonates. nii.ac.jp
Furthermore, the quaternized derivatives of poly(vinylpyridine)s are polyelectrolytes and have applications that leverage their charged nature. mdpi.com These can include their use as flocculants, ion-exchange resins, and components in drug delivery systems.
The ability to create well-defined block copolymers also opens up possibilities for applications in nanotechnology, where the self-assembly of these polymers can be used to create ordered nanostructures.
Responsive Materials and Smart Polymers
Stimuli-responsive polymers, or "smart" polymers, are materials that exhibit significant changes in their physical or chemical properties in response to small external stimuli. rsc.orgnih.gov Polymers incorporating 2-Pyridinemethanol, 4-ethenyl- are expected to be sensitive to multiple stimuli, primarily due to the pyridine moiety and the hydroxymethyl group.
The parent polymer, poly(4-vinylpyridine) (P4VP), is well-known for its pH and ionic strength sensitivity. nih.gov The lone pair of electrons on the pyridine nitrogen can be protonated in acidic conditions, leading to electrostatic repulsion between polymer chains and causing the polymer to swell or dissolve. This behavior is fundamental to the responsive nature of polymers made from 2-Pyridinemethanol, 4-ethenyl-. Hydrogel nanoparticles of P4VP, for instance, demonstrate significant swelling in response to changes in pH and ionic strength, making them suitable for applications like biosensors or drug delivery systems. nih.gov
The inclusion of the 2-hydroxymethyl group in the monomer unit of poly(2-pyridinemethanol, 4-ethenyl-) introduces additional functionalities. This group can form hydrogen bonds, increasing the polymer's hydrophilicity and interaction with aqueous environments. More significantly, the combination of the pyridine nitrogen and the hydroxyl oxygen creates a bidentate chelation site for metal ions. This allows for the creation of metal-coordinated polymer networks. The binding and release of metal ions can be triggered by pH changes, leading to a reversible crosslinking mechanism. This metal-coordination-driven response can be used to design materials with tunable mechanical properties, self-healing capabilities, or controlled release systems. Research on related pyridinyl alcohol ligands has shown effective complexation with a variety of transition metals, including cobalt, nickel, palladium, and copper. mdpi.com
The responsiveness of these polymers can be tailored by copolymerizing 2-Pyridinemethanol, 4-ethenyl- with other functional monomers. For example, copolymerization with a temperature-responsive monomer like N-isopropylacrylamide could yield a dual-responsive material sensitive to both pH and temperature.
Table 1: Stimuli-Responsive Behavior of Related Pyridine-Based Polymers
| Polymer System | Stimulus | Observed Response | Potential Application |
|---|---|---|---|
| Poly(4-vinylpyridine) Nanoparticles nih.gov | pH, Ionic Strength | Reversible swelling and deswelling | Drug Delivery, Biosensors |
| Pyridinyl Alcohol Ligands + Metal Ions mdpi.com | Metal Ions (e.g., Co²⁺, Ni²⁺), pH | Formation of metal-polymer complexes, reversible crosslinking | Self-healing materials, Catalysis |
Conducting Polymers and Electroactive Materials
Electroactive polymers (EAPs) are materials that change size or shape when stimulated by an electric field. mdpi.comnih.gov They are broadly classified into ionic and electronic EAPs. Polymers based on 2-Pyridinemethanol, 4-ethenyl- have the potential to function as or be incorporated into EAPs, particularly those whose activity is derived from ionic conductivity or redox processes.
The pyridine ring is the key electroactive component. The nitrogen atom can be quaternized (alkylated) to introduce a permanent positive charge on the polymer backbone. This transforms the polymer into a polyelectrolyte, where charge transport can occur via the movement of counter-ions, a characteristic of ionic EAPs. This principle is used in materials like ionic polymer-metal composites (IPMCs), where the swelling and shrinking of the polymer layer due to ion migration under an electric field causes the material to bend. nih.gov
Furthermore, the pyridine moiety can participate in redox reactions, especially when complexed with transition metals. The formation of metallopolymers using the chelating sites of poly(2-pyridinemethanol, 4-ethenyl-) can create materials with accessible redox states. The metal centers (e.g., iron, ruthenium, cobalt) can be reversibly oxidized and reduced, allowing the polymer to store charge or act as an electrocatalyst. acs.org This is the principle behind many conducting polymers, where charge carriers (polarons and bipolarons) are generated along the polymer chain upon doping (oxidation or reduction). nih.gov The ability of the polymer to mediate electron transfer makes it suitable for applications in sensors, electrocatalytic coatings, and energy storage devices.
Research on related systems has demonstrated these principles. For instance, composite films of P4VP with metal oxides like TiO₂ and ZnO show photocatalytic activity for degrading pollutants, highlighting the polymer's role in mediating electronic processes. In other work, cobalt(III) complexes with chelating pyridine-functionalized ligands have been shown to be effective catalysts, a function that relies on the electronic properties of the metal-ligand system. acs.org The electropolymerization of vinylpyridine has been used to create films that can complex and remove heavy metal ions, a process that can be reversed electrochemically.
Table 2: Research Findings on Related Electroactive Pyridine-Based Systems
| System | Key Feature | Finding | Application Area |
|---|---|---|---|
| Cobalt(III) complexes with pyridine-functionalized ligands acs.org | Metal-chelation by pyridine-N and another donor | The Co-C bond length was shorter than the Co-N bond, indicating strong electronic interaction. | Catalysis |
| Poly(4-vinylpyridine)-metal oxide films | Composite material | Films showed good photocatalytic activity for degrading organic pollutants under UV light. | Environmental Remediation |
Spectroscopic Characterization and Computational Studies of 2 Pyridinemethanol, 4 Ethenyl
Vibrational Spectroscopy: Infrared and Raman Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing their local chemical environments.
Assignment of Characteristic Functional Group Vibrations
The infrared spectrum of 2-Pyridinemethanol (B130429), 4-ethenyl- is expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties. The hydroxyl (-OH) group of the methanol (B129727) substituent would typically show a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The C-O stretching vibration of the primary alcohol is expected around 1050-1150 cm⁻¹.
The vinyl group (-CH=CH₂) gives rise to several characteristic vibrations. The C=C stretching vibration is anticipated in the 1620-1680 cm⁻¹ region. The =C-H stretching vibrations typically appear above 3000 cm⁻¹, while the out-of-plane =C-H bending vibrations are observed in the 910-990 cm⁻¹ range.
The pyridine (B92270) ring itself has a set of characteristic ring stretching vibrations, often appearing in the 1400-1600 cm⁻¹ region. The substitution pattern on the pyridine ring influences the exact positions and intensities of these bands.
Surface-Enhanced Raman Spectroscopy (SERS) Investigations
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide detailed information about molecules adsorbed on metal surfaces. While the search results mention SERS in the context of other molecules, no specific SERS investigations on 2-Pyridinemethanol, 4-ethenyl- were found. However, given the presence of the pyridine nitrogen and the pi-system of the vinyl group, this compound would be an excellent candidate for SERS studies to understand its orientation and interaction with metallic nanostructures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)
The ¹H NMR and ¹³C NMR spectra of 2-Pyridinemethanol, 4-ethenyl- would provide a definitive map of its carbon-hydrogen framework. slideshare.net Although a complete, assigned spectrum for this specific compound is not available in the search results, data for the closely related 2-pyridinemethanol is accessible. pku.edu.cn For 2-pyridinemethanol, the proton NMR spectrum in CDCl₃ shows signals for the aromatic protons between δ 7.05 and 8.37 ppm, and a singlet for the methylene (B1212753) (-CH₂) protons at δ 4.66 ppm. pku.edu.cn The hydroxyl proton signal is also observed. pku.edu.cn The ¹³C NMR spectrum of 2-pyridinemethanol displays signals for the aromatic carbons in the range of δ 120.8-160.2 ppm and a signal for the methylene carbon at δ 64.4 ppm. pku.edu.cn
For 2-Pyridinemethanol, 4-ethenyl-, the ¹H NMR spectrum would be expected to show distinct signals for the three protons of the vinyl group, typically in the δ 5.0-7.0 ppm range, with characteristic splitting patterns (geminal and cis/trans coupling). The protons on the pyridine ring would also exhibit specific chemical shifts and coupling patterns influenced by the two substituents. The methylene protons of the hydroxymethyl group would likely appear as a singlet, and the hydroxyl proton as a broad singlet.
The ¹³C NMR spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. libretexts.org The carbons of the vinyl group would resonate in the olefinic region (δ 110-140 ppm), while the pyridine ring carbons would appear in the aromatic region (δ 120-160 ppm). The methylene carbon of the hydroxymethyl group would be found in the δ 60-70 ppm range.
Table 1: Predicted NMR Data for 2-Pyridinemethanol, 4-ethenyl-
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Pyridine H | 7.0 - 8.5 | 120 - 160 |
| Vinyl H | 5.0 - 7.0 | 110 - 140 |
| Methylene H | ~4.7 | 60 - 70 |
| Hydroxyl H | Variable | - |
Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Advanced NMR Techniques for Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced NMR techniques would be employed. These include:
Correlation Spectroscopy (COSY): To establish proton-proton coupling relationships, for instance, between the vinyl protons and between adjacent protons on the pyridine ring.
Heteronuclear Single Quantum Coherence (HSQC): To identify which protons are directly attached to which carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the placement of the substituents on the pyridine ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): To probe through-space interactions between protons, which can provide information about the molecule's conformation.
Electronic Spectroscopy: UV-Vis and Fluorescence Investigations
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. scribd.com The UV-Vis spectrum of 2-Pyridinemethanol, 4-ethenyl- is expected to show absorptions characteristic of the substituted pyridine ring and the vinyl group. Pyridine itself exhibits π→π* transitions, which would be modified by the presence of the hydroxymethyl and ethenyl substituents. The vinyl group's conjugation with the pyridine ring would likely lead to a red-shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine.
Fluorescence spectroscopy can reveal information about the excited state properties of the molecule. mdpi.com While no specific fluorescence data for 2-Pyridinemethanol, 4-ethenyl- was found, related pyridine derivatives are known to be fluorescent. The fluorescence properties, including the emission wavelength and quantum yield, would be sensitive to the solvent environment and could be used to probe intermolecular interactions.
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a fundamental analytical technique for the molecular characterization of 2-Pyridinemethanol, 4-ethenyl-. It is used to confirm the molecular weight and can help in elucidating the structure of the compound. Given its molecular formula, C₈H₉NO, the expected exact mass is 135.0684 g/mol , with a nominal molecular weight of 135.16 g/mol .
In electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, the molecule would likely be observed as a protonated species [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. For instance, a related pyridinyl carbinol compound was identified by its [M+Na]⁺ adduct in mass spectrometry analysis. google.com High-resolution mass spectrometry (HRMS) can be employed to verify the elemental composition by providing a highly accurate mass measurement. Furthermore, techniques like HPLC-MS are critical for assessing the purity of synthetic batches by detecting and identifying trace impurities.
Table 2: Expected Mass Spectrometry Data for 2-Pyridinemethanol, 4-ethenyl-
| Ion Species | Formula | Calculated m/z |
| Molecular Ion [M] | C₈H₉NO | 135.07 |
| Protonated Molecule [M+H]⁺ | C₈H₁₀NO⁺ | 136.08 |
| Sodium Adduct [M+Na]⁺ | C₈H₉NNaO⁺ | 158.06 |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) is a powerful computational method used to predict the geometry and electronic properties of molecules like 2-Pyridinemethanol, 4-ethenyl-. arabjchem.org DFT calculations are employed to find the optimized molecular structure in the ground state, providing predictions of bond lengths, bond angles, and dihedral angles. scielo.brresearchgate.net
These computational models are also used to simulate spectroscopic data. For example, vibrational frequencies from DFT calculations can be compared with experimental FT-IR and Raman spectra to aid in peak assignment. longdom.org Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate vertical excitation energies, which correspond to the electronic transitions observed in UV-Vis absorption spectra. researchgate.net Such calculations help in understanding the nature of the frontier molecular orbitals (HOMO and LUMO) and their involvement in the electronic transitions. arabjchem.org DFT has been successfully applied to study related pyridine derivatives, demonstrating its reliability for this class of compounds. scielo.brlongdom.orgsigmaaldrich.com
Molecular dynamics (MD) simulations are a computational tool used to study the time-dependent behavior of molecular systems. For a flexible molecule like 2-Pyridinemethanol, 4-ethenyl-, MD simulations can provide insights into its conformational landscape. researchgate.net This includes analyzing the rotational freedom around the single bonds connecting the hydroxymethyl and vinyl groups to the pyridine ring.
By simulating the molecule's movement over time, MD can explore the different accessible conformations and their relative energies, providing a dynamic picture that complements the static information from DFT calculations. These simulations can be performed in various environments, such as in a vacuum, in a solvent, or within a polymer matrix, to understand how intermolecular interactions influence the molecule's conformation and reactivity. researchgate.net
Quantum chemical methods provide a framework for understanding the electronic structure and inherent reactivity of 2-Pyridinemethanol, 4-ethenyl-. taylor.edu These methods, which include both Density Functional Theory (DFT) and Wave Function Theory (WFT), are used to calculate fundamental electronic properties. taylor.educecam.org
Mechanistic Investigations of Reactions Involving 2 Pyridinemethanol, 4 Ethenyl
Reaction Pathway Elucidation for Synthetic Transformations
The synthesis of 2-Pyridinemethanol (B130429), 4-ethenyl- itself can proceed through multiple pathways, often involving the separate introduction of the hydroxymethyl and ethenyl moieties onto the pyridine (B92270) ring. One plausible synthetic route combines hydroxymethylation with the introduction of a vinyl group, potentially through methods like Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. The elucidation of reaction pathways for this compound primarily involves studying its participation in key organic reactions, where the hydroxymethyl and ethenyl groups dictate the course of the transformation.
In polymerization reactions, the 4-ethenyl group is the key functional handle. The reaction pathway typically follows a radical or transition-metal-catalyzed mechanism, similar to other vinyl monomers like styrene (B11656). For instance, in copolymerization with monomers such as styrene or butadiene, the reaction would proceed via a radical chain-growth mechanism, where an initiator generates a radical that adds to the double bond of the 4-ethenyl group, propagating the polymer chain.
For reactions involving the hydroxymethyl group, such as esterification or etherification, the pathway is typically a nucleophilic substitution. For example, in the presence of an acid catalyst, the hydroxyl group can be protonated, making it a good leaving group and facilitating attack by a nucleophile. Alternatively, in the presence of a base, the hydroxyl group can be deprotonated to form a more potent alkoxide nucleophile.
The synthesis of related substituted pyridines can also provide insight into potential reaction pathways. For instance, the synthesis of various pyridines can be achieved through condensation reactions, cycloadditions, or metal-free radical couplings. organic-chemistry.org A notable example is the purple light-promoted radical coupling of bromopyridines with Grignard reagents, which proceeds via a single electron transfer mechanism. organic-chemistry.org While not directly involving 2-Pyridinemethanol, 4-ethenyl-, these studies highlight the diverse mechanistic pathways available for functionalizing the pyridine core.
A summary of potential synthetic pathways for transformations involving 2-Pyridinemethanol, 4-ethenyl- is presented in Table 1.
| Transformation | Key Functional Group | Plausible Reaction Pathway | General Mechanistic Steps |
| Polymerization | 4-ethenyl | Radical Chain-Growth | Initiation, Propagation, Termination |
| Esterification | 2-hydroxymethyl | Nucleophilic Acyl Substitution | Protonation of carbonyl, Nucleophilic attack by hydroxyl, Elimination of water |
| Etherification | 2-hydroxymethyl | Nucleophilic Substitution (Williamson) | Deprotonation of hydroxyl, SN2 attack on alkyl halide |
| Coordination | Pyridine N, Hydroxyl O | Ligand Exchange | Displacement of solvent or other ligands from a metal center |
| Cross-Coupling | 4-ethenyl | Heck or Suzuki-type Coupling | Oxidative addition, Migratory insertion, Reductive elimination |
Kinetic and Thermodynamic Aspects of Reactivity
Detailed kinetic and thermodynamic data specifically for reactions involving 2-Pyridinemethanol, 4-ethenyl- are not extensively documented in the available literature. However, we can infer some general principles from studies on related pyridine derivatives. The reactivity of the pyridine nitrogen, the hydroxymethyl group, and the ethenyl group will be governed by a combination of electronic and steric factors.
The pyridine ring is electron-withdrawing, which will influence the reactivity of both substituents. The nitrogen atom's lone pair makes it a potential nucleophile and a coordination site for metal catalysts. The kinetics of reactions involving coordination to the pyridine nitrogen would be expected to be fast.
In a study on the aerobic oxidation of alcohols catalyzed by a Pd(OAc)2/pyridine system, it was found that the turnover-limiting step involves the formation of a palladium(II)-alkoxide, dissociation of a pyridine ligand, and subsequent β-hydride elimination. researchgate.net A primary kinetic isotope effect (KIE) of 1.9 was observed, indicating that the C-H bond cleavage is kinetically relevant. researchgate.net While this study did not use 2-Pyridinemethanol, 4-ethenyl- as a substrate, it provides a kinetic framework that could be applicable to its oxidation.
The thermodynamics of reactions involving 2-Pyridinemethanol, 4-ethenyl- will be dictated by the relative stability of reactants and products. For instance, polymerization of the ethenyl group is typically an exothermic process, driven by the conversion of a π-bond into two new σ-bonds. The chelation of a metal ion by both the pyridine nitrogen and the hydroxyl oxygen would be thermodynamically favorable due to the chelate effect.
A hypothetical kinetic vs. thermodynamic control scenario could arise in reactions where both the ethenyl and hydroxymethyl groups can react. For example, under certain conditions, a rapid but reversible reaction might occur at one site (kinetic product), while a slower but more stable product forms at the other site (thermodynamic product).
Role of Solvent Effects and Catalytic Species
The choice of solvent and catalyst is critical in directing the outcome of reactions involving 2-Pyridinemethanol, 4-ethenyl-. The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivity.
Solvent Effects: In a study on the hydrogenation of pyridinecarbonitriles, the solvent was shown to have a profound impact on selectivity. rsc.org For example, in the hydrogenation of 4-pyridinecarbonitrile to 4-(aminomethyl)piperidine, a dichloromethane (B109758)/water mixture gave the best results in terms of yield and selectivity. rsc.org In contrast, using a hexane/water mixture resulted in a faster reaction but lower selectivity. rsc.org This highlights that for reactions involving pyridinic substrates, a balance of solvent properties is often necessary to achieve optimal results. For 2-Pyridinemethanol, 4-ethenyl-, polar aprotic solvents might be suitable for reactions involving charged intermediates, while non-polar solvents might be preferred for radical reactions. In a biocatalytic study, the stereoinversion of a related compound, (RS)-α-methyl-4-pyridinemethanol, was most effective in a phosphate (B84403) buffer, with organic solvents like 1,4-dioxane (B91453) giving lower enantiomeric excess and yield. researchgate.net
Catalytic Species: A wide range of catalytic species can be employed in reactions involving this molecule.
Transition Metal Catalysts: Palladium catalysts are commonly used for cross-coupling reactions involving the ethenyl group. The choice of ligand on the palladium center can modulate its reactivity and selectivity. For oxidation of the alcohol, catalysts like Pd(OAc)2 in the presence of pyridine have proven effective for related systems. researchgate.net Ruthenium-based complexes have also been used in catalytic applications with pyridine-containing ligands. researchgate.net
Organocatalysts: In the absence of metals, organocatalysts can be used. For instance, 2-pyridinemethanol itself can act as a catalyst in the fixation of CO2 into cyclic carbonates, working in synergy with a co-catalyst like nBu4NI. rsc.org This suggests that 2-Pyridinemethanol, 4-ethenyl- could potentially exhibit similar catalytic activity.
Biocatalysts: Enzymes, such as those from Candida parapsilosis, have been used for the deracemization of related chiral pyridinemethanols, showcasing the potential for biocatalytic routes to enantiopure derivatives. researchgate.net
The interaction between the catalytic species and the substrate is key. The pyridine nitrogen and the hydroxyl group can act as a bidentate ligand, coordinating to a metal center and influencing its catalytic activity. The steric hindrance from the ethenyl group can also play a role in limiting certain coordination modes.
Table 2 summarizes the influence of solvent and catalyst type on related pyridine reactions.
| Reaction Type | Substrate Type | Catalyst/Solvent System | Observed Effect | Reference |
| Hydrogenation | Pyridinecarbonitrile | 10% Pd/C in various solvent/water mixtures | Dichloromethane/water provided the best selectivity. | rsc.org |
| Alcohol Oxidation | Benzyl Alcohol | Pd(OAc)2/Pyridine | Pyridine acts as both a promoter and an inhibitor at different stages of the catalytic cycle. | researchgate.net |
| CO2 Fixation | Epoxides | 2-pyridinemethanol/nBu4NI | The binary system effectively catalyzes the formation of cyclic carbonates. | rsc.org |
| Stereoinversion | (RS)-α-methyl-4-pyridinemethanol | Candida parapsilosis in buffer vs. organic solvents | Aqueous buffer resulted in higher yield and enantiomeric excess compared to 1,4-dioxane. | researchgate.net |
Inhibition and Activation Mechanisms in Catalytic Cycles
In catalytic reactions, species present in the reaction mixture, including the substrate, product, solvent, or co-catalysts, can act as activators or inhibitors, significantly affecting the catalytic cycle.
Activation Mechanisms:
Ligand Acceleration: In some transition metal-catalyzed reactions, the pyridine moiety of a ligand can accelerate the catalytic cycle. In the Pd(OAc)2/pyridine-catalyzed aerobic oxidation of alcohols, pyridine promotes the aerobic oxidation of palladium(0) back to the active palladium(II) state, thus activating the catalyst for the next turnover. researchgate.net
Co-catalyst Activation: In a catalytic system for the conversion of aldimines to ketimines, 2-amino-3-picoline was used as a co-catalyst. acs.org The proposed mechanism involves transimination, where the co-catalyst reacts with the starting aldimine to generate a new imine that is more reactive in the subsequent catalytic steps. acs.org A similar activation role could be envisaged for 2-Pyridinemethanol, 4-ethenyl- in certain catalytic cycles.
Dual Activation: In some photoredox reactions, a Lewis acid can be used to activate a substrate in conjunction with a photocatalyst, demonstrating the benefit of combining multiple activation modes. acs.org
Inhibition Mechanisms:
Product Inhibition: The product of a reaction can sometimes bind to the catalyst more strongly than the reactant, leading to a decrease in the reaction rate.
Ligand Inhibition: While pyridine can act as an activator in the Pd-catalyzed oxidation of alcohols, it can also be an inhibitor. It inhibits the oxidation of the alcohol by palladium(II), likely by competing with the alcohol for coordination sites on the metal center. researchgate.net
Substrate/Co-catalyst Inhibition: High concentrations of a substrate or a co-catalyst can sometimes be detrimental. In the Rh(I)-catalyzed conversion of an aldimine, increasing the concentration of the 2-amino-3-picoline co-catalyst beyond a certain point led to a dramatic decrease in the product yield. acs.org This was attributed to the excess co-catalyst occupying coordination sites on the rhodium center, thereby inhibiting the reductive elimination step. acs.org
Understanding these activation and inhibition mechanisms is crucial for optimizing reaction conditions, such as catalyst and co-catalyst loading, to achieve high efficiency in catalytic processes involving 2-Pyridinemethanol, 4-ethenyl-.
Future Directions and Emerging Research Avenues for 2 Pyridinemethanol, 4 Ethenyl
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The synthesis of vinyl-substituted pyridines has evolved significantly from early, low-yield methods that required harsh conditions. Modern research is focused on developing more efficient and sustainable pathways to compounds like 2-Pyridinemethanol (B130429), 4-ethenyl-. Current strategies often involve the combination of hydroxymethylation with the introduction of a vinyl group. Emerging research aims to refine these processes further, emphasizing green chemistry principles.
Key areas of development include:
Palladium-Catalyzed Cross-Coupling: These reactions represent a significant advancement over older methods, offering higher efficiency and milder conditions for introducing the vinyl group.
Catalytic Dehydrogenation: While historically requiring high temperatures (450–800°C), modern catalyst development could lead to more energy-efficient dehydrogenation of the corresponding ethylpyridine precursor.
Bönnemann Cyclization: The cyclotrimerization of nitriles and acetylene (B1199291) using cobalt catalysis is a modern technique for forming the pyridine (B92270) ring itself, which could be adapted for creating functionalized pyridines. researchgate.net
Electro-synthesis: Electrochemical methods are gaining traction as a sustainable alternative to traditional synthesis, as they often eliminate the need for harsh chemical oxidants or reductants and can be performed with high selectivity. nih.gov
| Synthetic Strategy | Description | Advantages | Challenges/Areas for Improvement | Reference |
|---|---|---|---|---|
| Early Methods (e.g., Condensation/Dehydration) | Condensation of methylpyridines with formaldehyde (B43269), followed by dehydration. | Based on simple starting materials. | Harsh reaction conditions, low yields. | |
| Catalytic Dehydrogenation | Dehydrogenation of ethylpyridines over metal catalysts. | High efficiency (>90%) in established processes. | High energy consumption due to extreme temperatures. | |
| Modern Cross-Coupling (e.g., Palladium-catalyzed) | Coupling reactions to introduce the vinyl group onto a pre-functionalized pyridine ring. | High selectivity, mild conditions, functional group tolerance. | Cost of palladium catalysts, removal of metal traces from product. | |
| Sustainable Electro-synthesis | Using electrical energy to drive the synthesis, potentially for oxidation or reduction steps. | Environmentally friendly, reduced waste, high degree of control. | Development of efficient and stable electrocatalysts. | nih.gov |
Exploration of Advanced Catalytic Systems for Challenging Transformations
The structure of 2-Pyridinemethanol, 4-ethenyl- is inherently suited for applications in catalysis. The pyridine nitrogen and the hydroxyl group can act in concert to chelate and stabilize metal centers, while the vinyl group can participate directly in reactions or serve as an anchor to a polymer support. nii.ac.jp
Future research is exploring its use in several advanced catalytic contexts:
Bifunctional Catalysis: The hydroxyl group can act as a hydrogen-bond donor to activate substrates like epoxides, while the pyridine nitrogen can coordinate to a metal or act as a basic site. This dual functionality is valuable in reactions such as the cycloaddition of CO2 to epoxides. rsc.org
Photoredox Catalysis: Pyridine derivatives are known to be effective ligands in photoredox cascades. The specific electronic properties of 2-Pyridinemethanol, 4-ethenyl- could be harnessed to develop new light-driven transformations.
Asymmetric Synthesis: When used as a chiral ligand in complex with a metal, this compound could facilitate enantioselective reactions. The development of chiral variants of 2-Pyridinemethanol, 4-ethenyl- is a key step in this direction.
Polymer-Supported Catalysis: The vinyl group allows for the immobilization of the molecule onto a polymer backbone. nii.ac.jp This creates a heterogeneous catalyst that can be easily recovered and reused, a significant advantage for industrial and green chemistry applications. orgchemres.org For example, related pyridinemethanol moieties have been used in polymer-supported systems for coupling CO2 and epoxides. nii.ac.jp
| Catalytic System Type | Role of 2-Pyridinemethanol, 4-ethenyl- | Potential Transformation | Reference |
|---|---|---|---|
| Homogeneous Metal Complex | Ligand to stabilize and modify metal center reactivity. | Oxidation, reduction, cross-coupling, hydroesterification. | ucl.ac.ukrsc.org |
| Organocatalysis | Acts as a bifunctional catalyst (H-bond donor and Lewis base). | Cycloaddition of CO2 to epoxides. | rsc.org |
| Photoredox Catalysis | Ligand in a photosensitive metal complex. | Light-driven organic synthesis, Diels-Alder reactions. | |
| Polymer-Supported Heterogeneous Catalyst | Monomeric unit providing catalytic sites within a reusable polymer support. | Continuous flow reactions, simplified product purification. | nii.ac.jporgchemres.org |
Integration into Complex Molecular Architectures for Advanced Materials
The vinyl group of 2-Pyridinemethanol, 4-ethenyl- makes it an ideal monomer for polymerization and copolymerization, enabling its integration into a wide array of advanced materials. Research in this area focuses on creating functional polymers and hybrid materials where the specific properties of the pyridinemethanol moiety can be exploited.
Emerging applications include:
Functional Polymers: Copolymerization with monomers like styrene (B11656), butadiene, or acrylates can produce materials with enhanced adhesion, making them suitable for applications such as tire-cord binders.
Smart Materials: The pyridine unit is pH-responsive. researchgate.net Polymers incorporating this moiety can exhibit "smart" behavior, changing their solubility or conformation in response to environmental pH changes. This is highly desirable for applications in drug delivery and sensors. researchgate.net
Asymmetric Membranes and Vesicles: Block copolymers containing poly(4-vinylpyridine) have been shown to self-assemble into complex structures like vesicles. By using 2-Pyridinemethanol, 4-ethenyl-, it may be possible to create asymmetric vesicles with functional hydroxyl groups on their surfaces, which could be useful as microreactors or for targeted drug delivery. researchgate.net
Hybrid Organic-Inorganic Materials: The compound can be used to functionalize inorganic surfaces like silica (B1680970) or metal oxides. rsc.orgnih.gov For example, related vinylpyridine polymers have been used to create composite films with TiO2 and ZnO for photocatalytic applications, suggesting a pathway for mitigating environmental pollution. nih.gov
Investigating Molecular Interactions relevant to Medicinal Chemistry Applications (as building blocks)
In medicinal chemistry, pyridine derivatives are a cornerstone, found in countless natural products and pharmaceuticals. researchgate.net 2-Pyridinemethanol, 4-ethenyl- is not viewed as a drug itself, but as a valuable building block or scaffold. smolecule.com Its 2-hydroxymethyl group serves as a versatile chemical "handle" for derivatization, allowing for the construction of more complex molecules. Future research will focus on systematically exploring the molecular interactions this scaffold can engage in to guide the design of new bioactive compounds.
Key molecular interactions and research directions include:
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, while the pyridine nitrogen is a strong acceptor. nih.gov These interactions are critical for binding to biological targets like proteins and enzymes. nih.gov
Metal Coordination: The N,O-chelation motif is important for interacting with metalloenzymes, which are the targets of many drugs.
π-Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in a protein's active site, contributing to binding affinity. orgchemres.org
Scaffold for Library Synthesis: The molecule's three distinct functional points (vinyl, hydroxyl, pyridine nitrogen) allow for combinatorial derivatization, creating libraries of related compounds for high-throughput screening against various disease targets.
| Functional Group | Interaction Type | Potential Biological Partner | Relevance | Reference |
|---|---|---|---|---|
| Hydroxymethyl (-CH₂OH) | Hydrogen Bond (Donor/Acceptor) | Amino acid side chains (e.g., Asp, Glu, Ser), backbone carbonyls. | Anchoring the ligand in a binding pocket. | nih.gov |
| Pyridine Nitrogen | Hydrogen Bond (Acceptor), Metal Coordination | Amino acid side chains (e.g., Arg, Lys), metal ions in enzymes. | Directional interaction, inhibition of metalloenzymes. | nih.gov |
| Pyridine Ring | π-π Stacking | Aromatic amino acids (Phe, Tyr, Trp, His). | Enhancing binding affinity and specificity. | orgchemres.org |
| Vinyl Group (-CH=CH₂) | Handle for Derivatization | Not typically for direct interaction, but for covalent linkage to other moieties. | Allows attachment of other pharmacophores or probes. |
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies
The most profound understanding of 2-Pyridinemethanol, 4-ethenyl- and its derivatives will emerge from research that integrates multiple scientific disciplines. A synergistic approach, combining synthesis, spectroscopy, and computational modeling, allows for a feedback loop where experimental observations can be rationalized and new properties can be predicted, guiding future synthetic efforts. ucl.ac.uk
This integrated methodology involves:
Synthesis: Creating the target molecule and its derivatives for testing. ucl.ac.uk
Spectroscopy: Using techniques like NMR, IR, and UV-Vis to characterize the new molecules and probe their electronic structure and interactions. researchgate.netresearchgate.net For metal complexes, EPR spectroscopy can provide detailed insight into the metal's coordination environment. researchgate.net
X-ray Crystallography: Providing definitive, three-dimensional structural information of the molecule or its complexes, which is invaluable for understanding its function and for validating computational models. researchgate.net
Computational Chemistry: Employing quantum mechanical or molecular mechanics calculations to model reaction mechanisms, predict spectroscopic properties, analyze molecular orbitals, and simulate interactions with biological targets. nih.govnih.gov This can explain observed reactivity and guide the design of new catalysts or medicinal compounds.
This combined approach is essential for tackling complex challenges, such as elucidating the mechanism of a new catalytic reaction or understanding the precise binding mode of a derivative in a protein's active site. ucl.ac.uknih.gov
Q & A
Q. What role does 2-pyridinemethanol, 4-ethenyl- play in supramolecular chemistry?
The ligand facilitates host-guest interactions in cyclodextrin inclusion complexes. Its hydroxyl and pyridine groups form hydrogen bonds with the cyclodextrin cavity, stabilizing the assembly. These complexes exhibit unique photophysical properties (e.g., induced CD) and serve as models for studying confined catalysis .
Q. How do steric effects influence the reactivity of 2-pyridinemethanol derivatives in coordination chemistry?
Steric hindrance from the ethenyl group can:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
